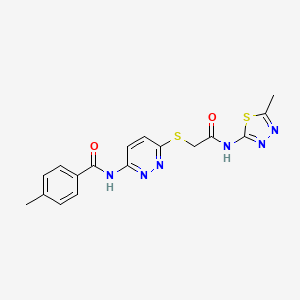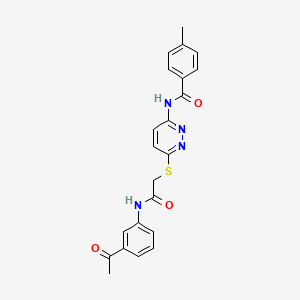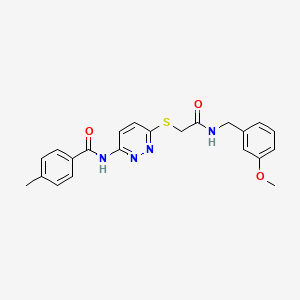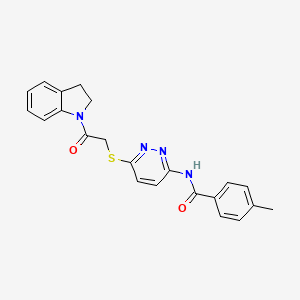
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
描述
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, AXL. AXL is a member of the TAM family of receptors, which are involved in regulating immune responses, cell survival, and proliferation. CEP-28122 has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and viral infections.
作用机制
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide works by binding to the ATP-binding site of AXL and inhibiting its activity. AXL is involved in several signaling pathways that regulate cell survival, proliferation, and migration. Inhibition of AXL signaling by this compound leads to decreased cell survival and proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound inhibits tumor growth and metastasis and increases sensitivity to chemotherapy. In autoimmune diseases, this compound reduces inflammation and disease severity. In viral infections, this compound inhibits viral replication and reduces viral load.
实验室实验的优点和局限性
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It has been extensively studied in preclinical models and has shown promising results. However, this compound also has some limitations. It has low bioavailability and requires high doses to achieve therapeutic effects. It also has off-target effects on other receptor tyrosine kinases, which may limit its specificity.
未来方向
There are several future directions for research on N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to develop more potent and specific inhibitors of AXL that have better pharmacokinetic properties. In cancer, future research could focus on identifying biomarkers that predict response to this compound and developing combination therapies that enhance its efficacy. In autoimmune diseases, future research could focus on identifying the specific immune cell populations that are affected by this compound and developing personalized treatment strategies. In viral infections, future research could focus on identifying the specific viral targets of this compound and developing combination therapies that enhance its antiviral activity.
科学研究应用
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In cancer, AXL is often overexpressed and is associated with poor prognosis and resistance to chemotherapy. This compound has been shown to inhibit AXL signaling and induce apoptosis in cancer cells. In autoimmune diseases, AXL is involved in regulating immune responses and is associated with disease progression. This compound has been shown to reduce inflammation and disease severity in preclinical models of autoimmune diseases.
属性
IUPAC Name |
N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-6-8-17(9-7-15)22(28)23-19-10-11-20(25-24-19)29-14-21(27)26-13-12-16-4-2-3-5-18(16)26/h2-11H,12-14H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOJRYWVRYYLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



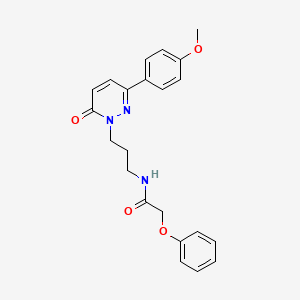
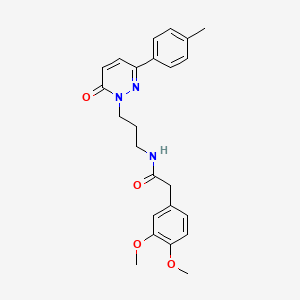
![N-(2-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203023.png)
![2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B3203026.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203034.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3203039.png)
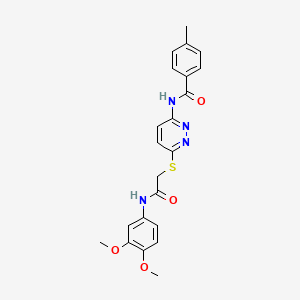
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203054.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203058.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203063.png)
